molecular formula C21H18BrNO3 B5321893 2-bromo-6-ethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate

2-bromo-6-ethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate

Numéro de catalogue B5321893
Poids moléculaire: 412.3 g/mol
Clé InChI: RZDWZNPJUAOZDH-CSKARUKUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-bromo-6-ethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate, also known as QVA149, is a novel heterodimeric bronchodilator that is used for the treatment of chronic obstructive pulmonary disease (COPD). COPD is a chronic inflammatory lung disease that is characterized by airflow limitation, shortness of breath, and coughing. QVA149 is a combination of two long-acting bronchodilators, indacaterol and glycopyrronium, which work together to improve lung function and reduce symptoms of COPD.

Mécanisme D'action

Indacaterol and glycopyrronium, the two active ingredients in 2-bromo-6-ethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate, work together to relax the smooth muscles in the airways, which improves airflow and reduces symptoms of COPD. Indacaterol is a long-acting beta-2 agonist that stimulates the beta-2 receptors in the airways, while glycopyrronium is a long-acting muscarinic antagonist that blocks the muscarinic receptors in the airways.
Biochemical and Physiological Effects:
This compound has been shown to improve lung function, reduce symptoms of COPD, and improve quality of life in patients with COPD. It also reduces the risk of exacerbations and hospitalizations due to COPD.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of 2-bromo-6-ethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate for lab experiments include its high potency and selectivity for the beta-2 and muscarinic receptors, as well as its long duration of action. The limitations of this compound for lab experiments include its high cost and limited availability.

Orientations Futures

There are several potential future directions for the research and development of 2-bromo-6-ethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate. These include the exploration of new formulations and delivery methods, the investigation of its efficacy in other respiratory diseases, and the development of new combination therapies for the treatment of COPD. Additionally, further studies are needed to evaluate the long-term safety and efficacy of this compound in patients with COPD.

Méthodes De Synthèse

The synthesis of 2-bromo-6-ethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate involves the reaction of 2-bromo-6-ethoxy-4-iodoaniline with 2-(2-quinolinyl)vinylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with acetic anhydride to yield this compound.

Applications De Recherche Scientifique

2-bromo-6-ethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of COPD. The results of these studies have shown that this compound is a highly effective bronchodilator that improves lung function and reduces symptoms of COPD.

Propriétés

IUPAC Name

[2-bromo-6-ethoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO3/c1-3-25-20-13-15(12-18(22)21(20)26-14(2)24)8-10-17-11-9-16-6-4-5-7-19(16)23-17/h4-13H,3H2,1-2H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDWZNPJUAOZDH-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=CC2=NC3=CC=CC=C3C=C2)Br)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/C2=NC3=CC=CC=C3C=C2)Br)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.